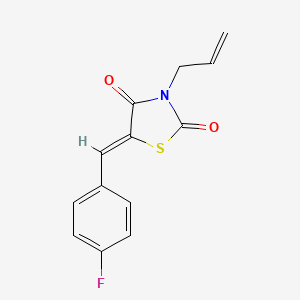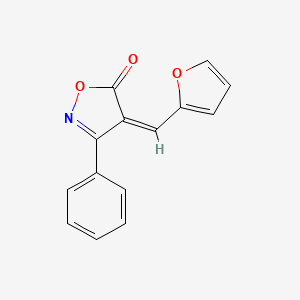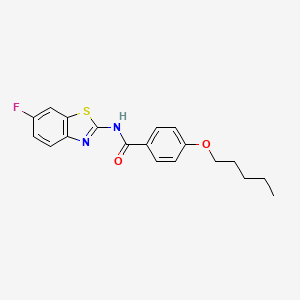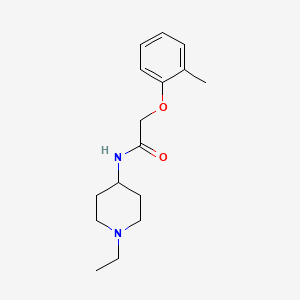
3-allyl-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione
描述
3-allyl-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione, commonly known as FBDD, is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. FBDD is a thiazolidinedione derivative that possesses a unique chemical structure, which makes it a promising candidate for drug development and other scientific research applications.
科学研究应用
FBDD has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. FBDD has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antidiabetic activities. FBDD has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
作用机制
The mechanism of action of FBDD is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. FBDD has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. FBDD has also been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
FBDD has been shown to have a wide range of biochemical and physiological effects, including the inhibition of inflammation, the modulation of oxidative stress, and the regulation of glucose metabolism. FBDD has also been shown to have neuroprotective effects, which may be attributed to its ability to modulate various signaling pathways involved in the regulation of neuronal survival and function.
实验室实验的优点和局限性
FBDD has several advantages for lab experiments, including its ease of synthesis, its stability, and its ability to modulate various signaling pathways. However, FBDD also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
FBDD has several potential future directions for research, including the development of novel drug candidates for the treatment of various diseases, the investigation of its mechanisms of action, and the exploration of its potential applications in various fields of science. Some potential future directions for FBDD research include the development of more potent and selective FBDD analogs, the investigation of its effects on various signaling pathways, and the exploration of its potential applications in the fields of nanotechnology and materials science.
Conclusion:
In conclusion, FBDD is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. FBDD has a unique chemical structure and possesses a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antidiabetic activities. FBDD has several advantages for lab experiments, including its ease of synthesis and its ability to modulate various signaling pathways. However, FBDD also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. FBDD has several potential future directions for research, including the development of novel drug candidates, the investigation of its mechanisms of action, and the exploration of its potential applications in various fields of science.
属性
IUPAC Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2S/c1-2-7-15-12(16)11(18-13(15)17)8-9-3-5-10(14)6-4-9/h2-6,8H,1,7H2/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAMLOSMCXUWDY-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=C(C=C2)F)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CC=C(C=C2)F)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(4-fluorobenzylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(4-chlorophenoxy)butanoyl]-4-piperidinecarboxamide](/img/structure/B4749536.png)
![ethyl 4-methyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B4749543.png)
![[5-(4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B4749547.png)
![3-(allylthio)-5-[(4-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B4749569.png)
![N,N'-bis(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B4749581.png)
![(4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4749583.png)
![1-({[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol](/img/structure/B4749591.png)
![N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4749605.png)

![N-cycloheptyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4749619.png)

![methyl 3-(2-chloro-6-fluorobenzyl)-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4749633.png)

